H-Leu-Tyr-Leu-OH

Beschreibung

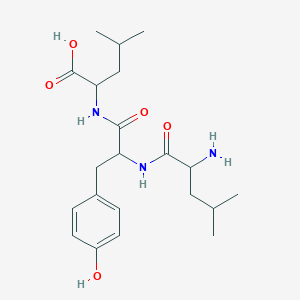

H-Leu-Tyr-Leu-OH is a tripeptide comprising the amino acids leucine (Leu), tyrosine (Tyr), and leucine (Leu) in sequence, with free amine (H-) and carboxylic acid (-OH) termini.

- Chemical Structure: The sequence Leu-Tyr-Leu features a central aromatic tyrosine residue flanked by two aliphatic leucine residues.

- Molecular Formula: Calculated as C${21}$H${33}$N${3}$O${5}$ (based on peptide bond formation: 3 amino acids minus 2 water molecules).

- Molecular Weight: Approximately 407.5 g/mol (calculated).

- Synthesis: Likely synthesized via solid-phase peptide synthesis (SPPS), similar to other tripeptides like H-Leu-Trp-Leu-OH (). Purity analysis may involve HPLC methods, as seen in Fmoc-L-Leu-OH enantiomer studies ().

Eigenschaften

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(11-14-5-7-15(25)8-6-14)20(27)24-18(21(28)29)10-13(3)4/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKHAFUAPZCCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Leu-Tyr-Leu-OH erfolgt üblicherweise mittels Festphasenpeptidsynthese (SPPS), einem Verfahren, das weit verbreitet für die Produktion von Peptiden eingesetzt wird. Bei der SPPS wird die Peptidkette schrittweise auf einem festen Träger aufgebaut, wobei jede Aminosäure nacheinander hinzugefügt wird. Dieser Prozess beinhaltet die Verwendung von Schutzgruppen, um unerwünschte Reaktionen zu verhindern, und Kopplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Peptiden wie H-Leu-Tyr-Leu-OH erfolgt häufig unter Verwendung von automatischen Peptidsynthesizern, die den Syntheseprozess rationalisieren und die Produktion großer Mengen an hochreinen Peptiden ermöglichen. Diese Synthesizer nutzen ähnliche Prinzipien wie SPPS, sind aber auf Skalierbarkeit und Effizienz optimiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Leu-Tyr-Leu-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest im Peptid kann oxidiert werden, um Dityrosin oder andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können auf Disulfidbrücken abzielen, wenn diese in der Peptidstruktur vorhanden sind.

Substitution: Die Aminogruppen im Peptid können an Substitutionsreaktionen teilnehmen, wie z. B. Acylierung oder Alkylierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Acylierung kann mit Acylchloriden oder Anhydriden erreicht werden, während Alkylierung mit Alkylhalogeniden durchgeführt werden kann.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation des Tyrosinrests zur Bildung von Dityrosin führen, während die Acylierung zu N-acylierten Peptiden führen kann .

Wissenschaftliche Forschungsanwendungen

Molecular Recognition

High-Affinity Binding

Research indicates that H-Leu-Tyr-Leu-OH can serve as a model for studying peptide recognition by synthetic receptors. In particular, it has been shown to bind effectively to cucurbituril receptors, which are utilized for their ability to selectively recognize peptides at low concentrations. The binding constant (K_d) values for related peptides suggest that modifications in peptide structure can drastically influence binding affinity, making H-Leu-Tyr-Leu-OH a valuable compound for studying molecular interactions in biochemical systems .

Pharmacological Applications

Antitumor Activity

The pharmacological properties of H-Leu-Tyr-Leu-OH are noteworthy, particularly in cancer research. Similar peptides have demonstrated antiangiogenic effects, inhibiting tumor growth and metastasis by blocking vascular endothelial growth factor (VEGF) signaling pathways. For instance, studies on related tetrapeptides have shown that they can significantly reduce endothelial cell proliferation and migration induced by VEGF-A, suggesting that H-Leu-Tyr-Leu-OH may exhibit similar properties .

Mechanisms of Action

The mechanism by which these peptides inhibit angiogenesis involves the disruption of key signaling pathways, including the phosphorylation of VEGFR-2. This inhibition leads to reduced nitric oxide production and impaired endothelial function, which are critical in tumor vascularization .

Hydrogel Formation

H-Leu-Tyr-Leu-OH has potential applications in materials science, particularly in the formation of hydrogels. When dissolved in specific buffers and subjected to heat, it forms gel-like structures that can be utilized in drug delivery systems or tissue engineering .

Case Studies

-

Peptide Receptor Binding Study

A study published in the Royal Society of Chemistry explored the binding affinities of various peptides including H-Leu-Tyr-Leu-OH with synthetic receptors. The results indicated a strong binding affinity comparable to established benchmarks in peptide recognition . -

Antiangiogenic Effects in Vivo

Research on related peptides demonstrated significant reductions in tumor vascularization in animal models when treated with peptide analogs similar to H-Leu-Tyr-Leu-OH. These findings support its potential as a therapeutic agent against cancer . -

Hydrogel Applications for Drug Delivery

Experimental setups using H-Leu-Tyr-Leu-OH resulted in hydrogels that exhibited controlled release properties for encapsulated drugs, showcasing its utility in biomedical applications .

Wirkmechanismus

The mechanism of action of H-Leu-Tyr-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between H-Leu-Tyr-Leu-OH and related peptides:

Table 1. Key Attributes of H-Leu-Tyr-Leu-OH and Analogous Peptides

*Inferred from solubility of H-Leu-Trp-Leu-OH in DMSO ().

Structural and Functional Analysis

Sequence Length and Residue Composition: H-Leu-Tyr-Leu-OH and H-Leu-Trp-Leu-OH are both tripeptides, but the latter replaces tyrosine with tryptophan. Tryptophan’s indole ring increases molecular weight (430.55 vs. 407.5 g/mol) and hydrophobicity compared to tyrosine’s phenolic group. Proctolin (pentapeptide) shares the Tyr-Leu motif but includes additional residues (Arg, Pro, Thr), enabling neurohormonal functions in insects.

Biological Activity: Proctolin demonstrates neuropeptide activity at concentrations as low as 50 fmol, whereas H-Leu-Tyr-Leu-OH’s shorter length likely limits similar receptor interactions.

Stereochemical Considerations: D-amino acid variants like H-D-Leu-D-Tyr-OH () exhibit distinct physicochemical properties and resistance to enzymatic degradation compared to L-configured peptides.

Synthesis and Purity Control :

- Peptides like Fmoc-L-Leu-OH require enantiomer separation via chiral HPLC (), a method applicable to H-Leu-Tyr-Leu-OH for ensuring optical purity.

Limitations

Biologische Aktivität

H-Leu-Tyr-Leu-OH is a tripeptide composed of leucine, tyrosine, and leucine. This compound has garnered attention in the fields of medicinal chemistry and peptide research due to its potential biological activities. This article explores the biological activity of H-Leu-Tyr-Leu-OH, including its mechanisms of action, applications in biological systems, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of H-Leu-Tyr-Leu-OH can be represented as follows:

Synthesis Methods

H-Leu-Tyr-Leu-OH is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a solid resin, which enhances the purity and yield of the desired peptide. The synthesis involves coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), followed by cleavage from the resin using trifluoroacetic acid (TFA) .

The biological activity of H-Leu-Tyr-Leu-OH is primarily mediated through its interactions with various biological targets, including enzymes and receptors that recognize tyrosine residues. The phenolic hydroxyl groups in tyrosine facilitate hydrogen bonding and electrostatic interactions, making this tripeptide a versatile ligand for diverse biological applications. The presence of leucine at the C-terminus enhances hydrophobic interactions, contributing to the stability and binding affinity of the peptide .

Neuropharmacological Effects

Research indicates that H-Leu-Tyr-Leu-OH exhibits antidepressant-like activity . It has been shown to influence the synthesis of neurotransmitters such as dopamine and serotonin (5-HT), which are crucial for mood regulation . Animal studies have demonstrated that administration of this peptide can lead to significant behavioral changes indicative of antidepressant effects.

Enzyme Interaction Studies

In vitro studies have revealed that H-Leu-Tyr-Leu-OH interacts with specific enzymes involved in metabolic pathways. For example, it has been shown to modulate enzyme activity related to neurotransmitter synthesis, potentially impacting conditions like depression and anxiety .

Comparative Analysis with Related Compounds

To understand the unique properties of H-Leu-Tyr-Leu-OH, a comparison with similar peptides can be insightful:

| Compound | Composition | Key Biological Activity |

|---|---|---|

| H-Tyr-Leu-OH | Tyr - Leu | Antidepressant-like effects |

| H-Tyr-Tyr-OH | Tyr - Tyr | Protein-protein interaction studies |

| H-Leu-Tyr-OH | Leu - Tyr | Modulation of dopamine synthesis |

Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of H-Leu-Tyr-Leu-OH resulted in reduced depressive-like behaviors in forced swim tests. The mechanism was attributed to increased levels of serotonin and dopamine in the brain .

Study 2: Enzyme Interaction

Another study focused on the interaction between H-Leu-Tyr-Leu-OH and monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters. The results indicated that this peptide could inhibit MAO activity, leading to increased availability of serotonin and norepinephrine .

Q & A

Q. What literature review frameworks ensure comprehensive coverage of H-Leu-Tyr-Leu-OH’s research landscape?

- Methodological Answer : Use PRISMA guidelines for systematic reviews. Search terms: “H-Leu-Tyr-Leu-OH” OR “Leu-Tyr-Leu tripeptide” AND (“synthesis” OR “bioactivity”). Filter for peer-reviewed articles (2010–2025) and track citations via Zotero. Cross-reference with chemical databases (PubChem, ChEMBL) for physicochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.